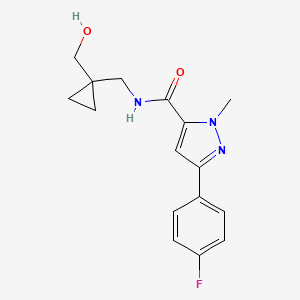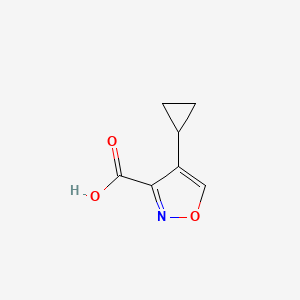![molecular formula C18H19NO6S4 B2808057 2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-30-7](/img/structure/B2808057.png)
2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains several functional groups, including sulfonamide, thiophene, and dimethoxyphenyl groups, which can all contribute to its overall properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in its structure. For example, the sulfonamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase the compound’s water solubility .科学的研究の応用
Synthetic Applications in Heterocyclic Chemistry
Benzenesulfonamide derivatives, such as 2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, play a significant role in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. These compounds are utilized in Directed ortho Metalation (DoM) methodologies, allowing for the generation of complex heterocyclic structures with potential pharmacological activities. The ability of sulfonamides to act as Directed Metalation Groups (DMGs) opens up vast possibilities in the synthesis of diverse heterocyclic frameworks, contributing to the development of novel therapeutic agents (Familoni, 2002).
Metal Coordination and Structural Studies
The structural versatility of sulfonamide derivatives extends to their role in metal coordination chemistry. N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamides demonstrate the potential to act as ligands for metal coordination, contributing to the understanding of molecular and supramolecular structures in coordination complexes. This attribute is crucial for the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with specific functionalities, impacting areas such as catalysis, molecular recognition, and material science (Jacobs, Chan, & O'Connor, 2013).
Physicochemical and Analytical Applications
Sulfonamide derivatives also find applications in physicochemical and analytical fields. For instance, dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives have been synthesized and characterized for their potential as probes for calcium ion capturing. This application is particularly relevant in analytical chemistry, where the detection and quantification of metal ions in various matrices are essential for environmental monitoring, biological studies, and industrial processes (Hussain, Asiri, & Rahman, 2020).
Implications in Tautomerism Studies
The study of tautomerism in benzenesulfonamide derivatives, such as those containing dimethoxy groups, provides valuable insights into the structural dynamics and stability of these compounds. Understanding tautomerism is crucial for the development of pharmaceuticals, as it can significantly affect a drug's pharmacokinetic and pharmacodynamic properties. Research in this area contributes to the optimization of drug design and the enhancement of therapeutic efficacy (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dimethoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S4/c1-24-13-7-8-14(25-2)16(11-13)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJVGKMRBCLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2807980.png)

![N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2807984.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)
![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)
![[5-(3-Methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2807993.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)

